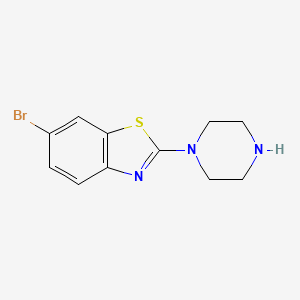

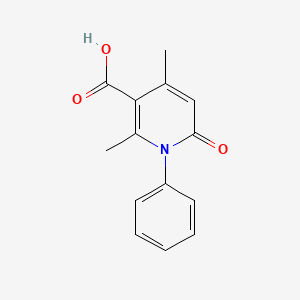

![molecular formula C16H26Cl2N2 B1372757 3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 1171506-89-0](/img/structure/B1372757.png)

3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride

説明

“3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride” is a chemical compound with the CAS Number: 1171506-89-0. It has a molecular weight of 317.3 . The compound is a white solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H24N2.2ClH/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16;;/h1-5,17H,6-14H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

The compound is a white solid . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Synthesis and Chemical Properties

Microwave-Assisted Solid-Phase Synthesis : This compound has been synthesized via microwave-assisted solid-phase synthesis. The process involves the direct annulation of primary amines with resin-bound bismesylates. A critical component of this method is the use of α-methyl benzyl carbamate resin linker, which allows the cleavage of heterocycles under mildly acidic conditions without contamination from linker-derived byproducts (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Spirocyclization of Pyridine Substrates : The construction of 3,9-diazaspiro[5.5]undecane derivatives is achievable through intramolecular spirocyclization of 4-substituted pyridines. This reaction involves the in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Applications in Pharmacology

CCR8 Antagonists : Compounds derived from 3,9-diazaspiro[5.5]undecane are used as CCR8 antagonists, showing potential in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Synthesis of Diazaspiro Compounds : The synthesis of diazaspiro compounds like 3,9-diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-diazaspiro[5.5]undecane-1,5,9-trione is explored for potential applications in medicinal chemistry (Aggarwal & Khurana, 2015).

Bioactivity and Synthesis in Medicinal Chemistry : This compound, including its ring-fused derivatives, holds potential for the treatment of various disorders, such as obesity, pain, immune system and cell signaling disorders, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

GABA Type A Receptor Antagonists : It has been investigated as a potent GABA type A receptor antagonist with possible applications in peripheral GABAAR inhibition. This could provide a platform to explore the immunomodulatory potential for this class of compounds (Bavo et al., 2021).

Antihypertensive Properties : Certain derivatives of 3,9-diazaspiro[5.5]undecane exhibit antihypertensive properties, potentially due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Safety And Hazards

特性

IUPAC Name |

3-benzyl-3,9-diazaspiro[5.5]undecane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.2ClH/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16;;/h1-5,17H,6-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBAIHNMIWKNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

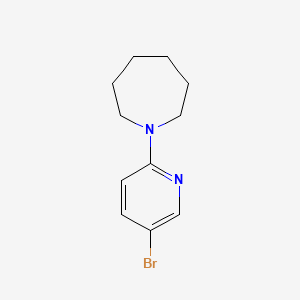

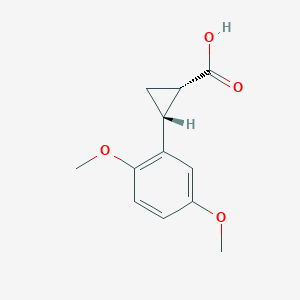

![[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1372679.png)

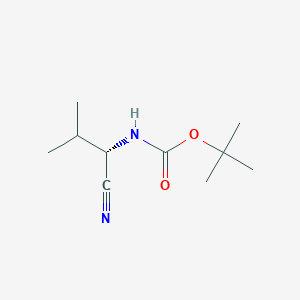

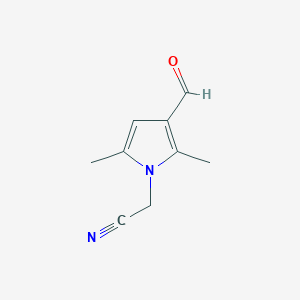

![3-[(3,4-Dimethoxyphenyl)amino]propanenitrile](/img/structure/B1372682.png)

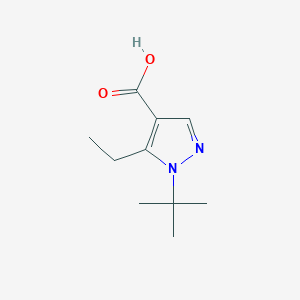

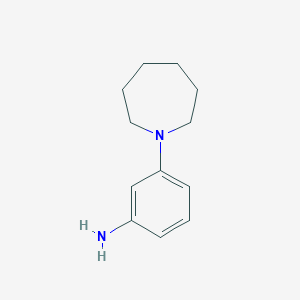

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)